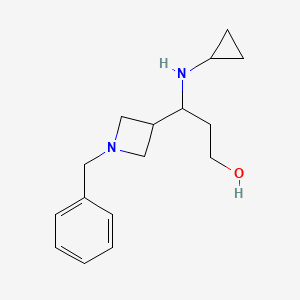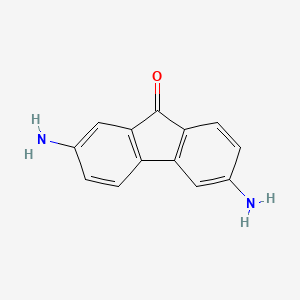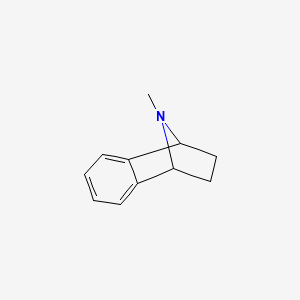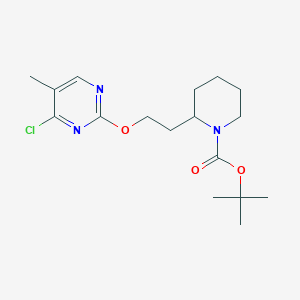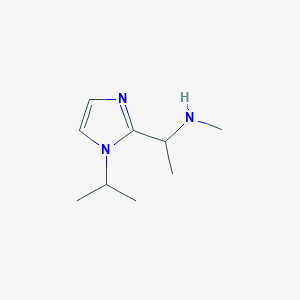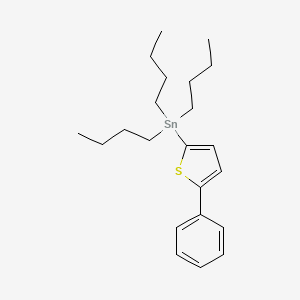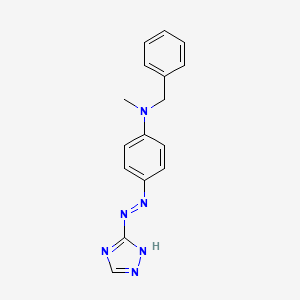
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- is a complex organic compound with the molecular formula C16H16N6 It is characterized by the presence of a benzenemethanamine core, a methyl group, and a 1H-1,2,4-triazol-3-ylazo substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Azo Coupling Reaction: The triazole ring is then coupled with a diazonium salt derived from aniline or its derivatives to form the azo linkage.
N-Methylation: The final step involves the methylation of the benzenemethanamine core using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo or amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and azo linkage play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: This compound lacks the triazole ring and azo linkage, making it less versatile in terms of chemical reactivity and biological activity.
Benzenemethanamine, .alpha.-methyl-4-(1H-1,2,4-triazol-1-yl)-: This compound has a similar triazole ring but differs in the position and nature of the substituents.
Uniqueness
Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- stands out due to its unique combination of a benzenemethanamine core, a methyl group, and a triazole-azo linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
58104-38-4 |
|---|---|
Fórmula molecular |
C16H16N6 |
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C16H16N6/c1-22(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-21-16-17-12-18-20-16/h2-10,12H,11H2,1H3,(H,17,18,20) |
Clave InChI |
FZGDYRXFIQRRDI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


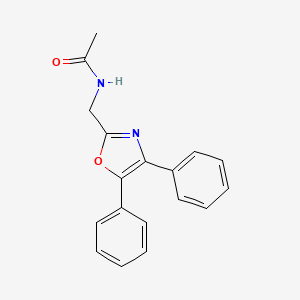
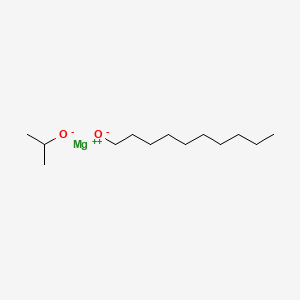
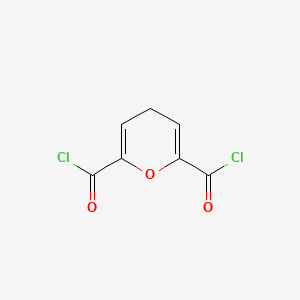
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
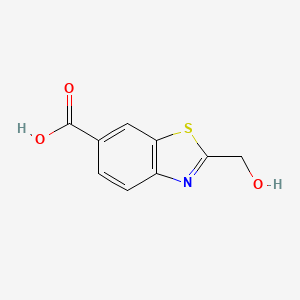

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
